molecular formula C8H8O2 B14006975 2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one CAS No. 78804-73-6

2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one

Cat. No.: B14006975
CAS No.: 78804-73-6
M. Wt: 136.15 g/mol
InChI Key: YJZSCBNXFHQEHK-UHFFFAOYSA-N
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Description

2-Methylidene-4-oxabicyclo[330]oct-6-en-3-one is a bicyclic compound with a unique structure that includes a lactone ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diene with a lactone precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Epoxides: Formed through oxidation reactions.

    Reduced Derivatives: Formed through hydrogenation.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic addition, electrophilic substitution, and radical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one is unique due to its methylene group, which provides additional reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical transformations.

Properties

CAS No.

78804-73-6

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

3-methylidene-4,6a-dihydro-3aH-cyclopenta[b]furan-2-one

InChI

InChI=1S/C8H8O2/c1-5-6-3-2-4-7(6)10-8(5)9/h2,4,6-7H,1,3H2

InChI Key

YJZSCBNXFHQEHK-UHFFFAOYSA-N

Canonical SMILES

C=C1C2CC=CC2OC1=O

Origin of Product

United States

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